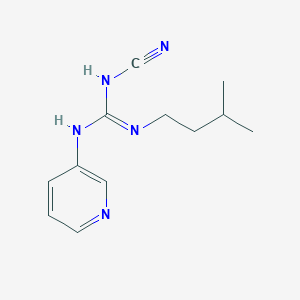
Guanidine, N-cyano-N'-(3-methylbutyl)-N''-3-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a cyano group, a 3-methylbutyl group, and a 3-pyridinyl group attached to the guanidine core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures can yield the desired cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-pyridinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
60560-21-6 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
1-cyano-2-(3-methylbutyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-10(2)5-7-15-12(16-9-13)17-11-4-3-6-14-8-11/h3-4,6,8,10H,5,7H2,1-2H3,(H2,15,16,17) |
InChI Key |
UBLLTWXDTMLVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



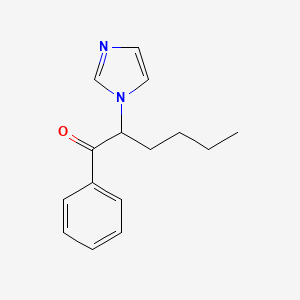
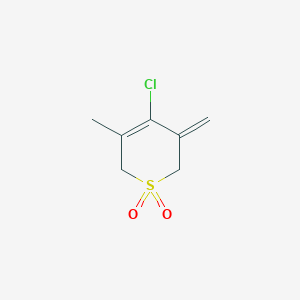
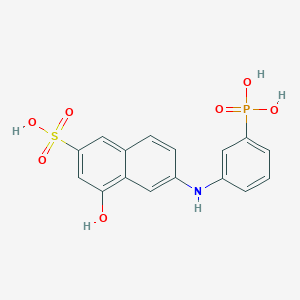
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
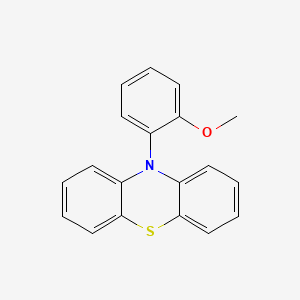
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
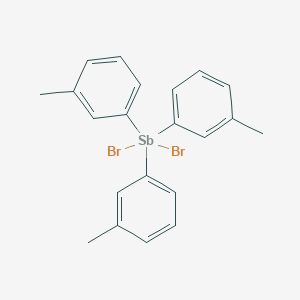
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
